Dynorphin A (swine)

Overview

Description

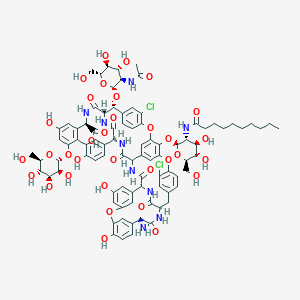

Dynorphin A is an endogenous opioid peptide that activates the κ-opioid receptor . Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys . Dynorphin A1–8 is a truncated form of dynorphin A with the amino acid sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile .

Synthesis Analysis

Dynorphin A is synthesized from the precursor protein prodynorphin . When prodynorphin is cleaved during processing by proprotein convertase 2 (PC2), multiple active peptides are released: dynorphin A, dynorphin B, and α / β-neoendorphin . To restrict the conformational mobility, several cyclic Dyn A- (1-11)NH (2) analogues have been synthesized on solid phase utilizing ring-closing metathesis (RCM) between the side chains of allylglycine (AllGly) residues incorporated in positions 2, 5, and/or 8 .

Molecular Structure Analysis

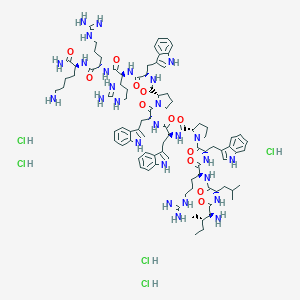

The structure of dynorphin A bound to the κ-opioid receptor has been reported . The structure of the dynorphin (1 –13) peptide (dynorphin) bound to the human kappa opioid receptor (KOR) has been determined by liquid-state NMR spectroscopy .

Chemical Reactions Analysis

Dynorphin A is an agonist at the mu-, kappa-, and delta- opioid receptors; it has the highest binding affinity for the kappa-opioid receptor . The modulation of ASIC1a by Dynorphin A is primarily mediated through electrostatic interactions of basic amino acids in the Dynorphin A N terminus .

Physical And Chemical Properties Analysis

The chemical formula of Dynorphin A is C75H126N24O15 and its molar mass is 1603.95474 . It is an endogenous κ-agonist that is resistant to enzymatic degradation .

Scientific Research Applications

1. Modulation of Feeding Behavior and Metabolism Dynorphin A (swine) has been studied for its role in the modulation of feeding behavior and metabolism. Research suggests that dynorphin, through its interaction with the kappa-opioid receptor, can influence metabolic processes and appetite control .

Vasoconstrictor Effect in Cerebrovascular System

Studies have explored the vasoactive effects of dynorphin A, particularly its potent vasoconstrictor effect on cerebral arteries, which could have implications for conditions like stroke or brain injury .

3. Reproductive Cascade Control in Food Animal Production Exogenous dynorphin A analogs, such as GnRH agonists, have been used in food animal production to control reproductive cascades and treat reproductive morbidities .

Immunomodulatory Effects

Dynorphin A1-17 has been shown to have immunomodulatory effects, influencing the release of inflammatory cytokines and nuclear translocation of NF-κB/p65 in immune cells .

Role in Psychiatric Disorders

The dynorphin/κ-opioid receptor system, to which Dynorphin A1-17 binds, is implicated in various psychiatric disorders, suggesting potential therapeutic applications for this peptide in mental health treatment .

Analgesia and Inflammation

Dynorphin A1-17 plays a role in analgesia and inflammation. Its biotransformation in inflamed tissues can yield opioid and non-opioid fragments with diverse biological activities .

Regulation of Cortical Excitation-Inhibition Balance

Research indicates that Dynorphin A1-17 may regulate the balance between excitation and inhibition in cortical areas, which is crucial for proper cognitive function and could be relevant for neurological disorders .

Mechanism of Action

Target of Action

Dynorphin A, also known as Dynorphin A1-17, is an endogenous opioid peptide that primarily activates the κ-opioid receptor . This receptor is a G-protein-coupled receptor and is a prominent member of the opioid neuromodulatory system . Dynorphin A1–8, a truncated form of Dynorphin A, is an agonist at the mu-, kappa-, and delta-opioid receptors, with the highest binding affinity for the kappa-opioid receptor .

Mode of Action

Dynorphin A interacts with its targets, primarily the κ-opioid receptor, to modulate the pain response . Structures of Dynorphin A bound to the κ-opioid receptor have been reported . This interaction results in changes in cellular signaling and in vivo behavioral effects of κ-opioid receptor activation and inhibition .

Biochemical Pathways

The activation of the κ-opioid receptor by Dynorphin A affects various biochemical pathways. The κ-opioid receptor is part of the opioid neuromodulatory system, which plays a key role in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors .

Pharmacokinetics

It is known that dynorphin a is stored in large dense-core vesicles that are considerably larger than vesicles storing neurotransmitters . These large dense-core vesicles require a more intense and prolonged stimulus to release their contents into the synaptic cleft .

Result of Action

The activation of the κ-opioid receptor by Dynorphin A results in modulation of the pain response . This can have various molecular and cellular effects, including changes in cellular signaling and in vivo behavioral effects .

Action Environment

The action, efficacy, and stability of Dynorphin A can be influenced by various environmental factors. For example, the presence of other neurotransmitters and the physiological state of the organism can affect the action of Dynorphin A

Safety and Hazards

Dynorphin A (1-17) is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It may cause respiratory tract irritation and is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t55-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNJYGMAUMANNW-FIXZTSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H155N31O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2147.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dynorphin A (swine) | |

CAS RN |

80448-90-4 | |

| Record name | Dynorphin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080448904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dynorphin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYNORPHIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M18T0TD14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.